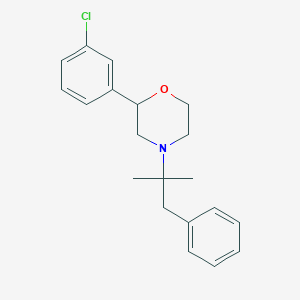
2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine, also known as 3-chloro-2-methyl-4-phenylmorpholine, is a heterocyclic compound that has been extensively studied for its various properties and applications. It is of particular interest because of its ability to act as a chiral ligand in asymmetric synthesis. This compound has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine involves the reaction of 3-chlorophenyl magnesium bromide with 2-methyl-1-phenylpropan-2-ol followed by the reaction of the resulting alcohol with morpholine in the presence of a dehydrating agent such as para-toluenesulfonic acid.
Starting Materials
3-chlorobenzene, magnesium, bromine, 2-methyl-1-phenylpropan-2-ol, morpholine, para-toluenesulfonic acid
Reaction
Formation of 3-chlorophenyl magnesium bromide by reacting 3-chlorobenzene with magnesium and bromine in diethyl ether.
Reaction of 3-chlorophenyl magnesium bromide with 2-methyl-1-phenylpropan-2-ol in the presence of a catalyst such as copper(I) bromide to yield the corresponding alcohol.
Dehydration of the alcohol using para-toluenesulfonic acid to form the desired product, 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including antifungal agents and antibiotics. It has also been used in the synthesis of pharmaceutical intermediates and other organic compounds. Additionally, it has been used in the synthesis of chiral ligands for asymmetric synthesis.
Wirkmechanismus
2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine acts as a chiral ligand in asymmetric synthesis. It binds to a metal center, forming a complex that can be used for the synthesis of optically active compounds. Additionally, it has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.
Biochemische Und Physiologische Effekte
2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is a potent inhibitor of certain enzymes, making it useful for studying enzyme inhibition. However, it is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it can be toxic to humans and animals in large doses.
Zukünftige Richtungen
The future directions for 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine are numerous. Further research is needed to determine its efficacy as a drug and to identify other potential applications. Additionally, further research is needed to determine its potential toxicity and to identify any other potential adverse effects. Additionally, further research is needed to develop more efficient synthesis methods and to identify other potential chiral ligands for asymmetric synthesis. Finally, further research is needed to identify other potential biochemical and physiological effects of this compound.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-20(2,14-16-7-4-3-5-8-16)22-11-12-23-19(15-22)17-9-6-10-18(21)13-17/h3-10,13,19H,11-12,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZRWNPPXYLQBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600673 |
Source


|
| Record name | 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine | |
CAS RN |
119491-62-2 |
Source


|
| Record name | 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

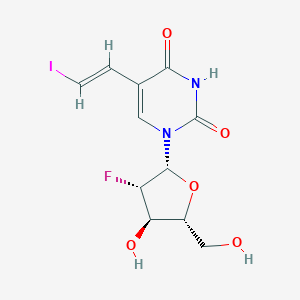
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)
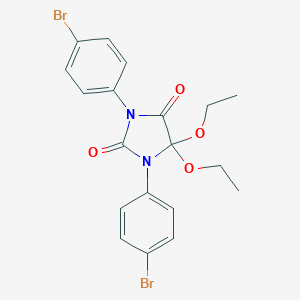
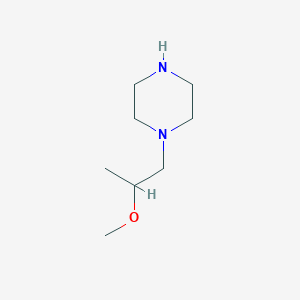
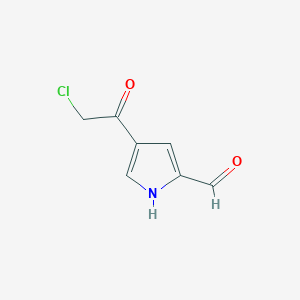
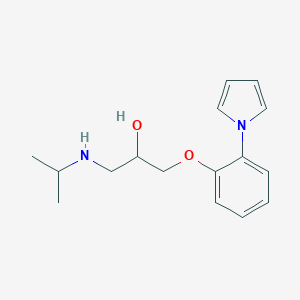
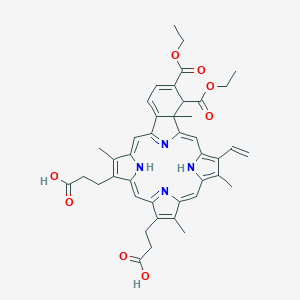
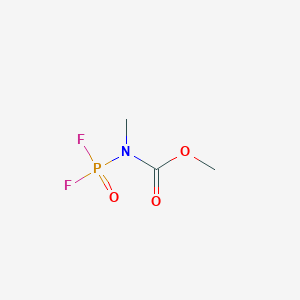
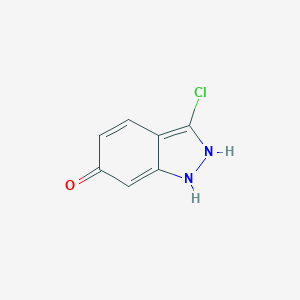
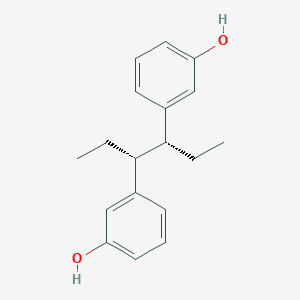
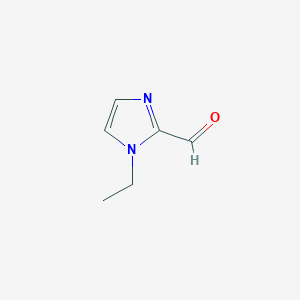
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
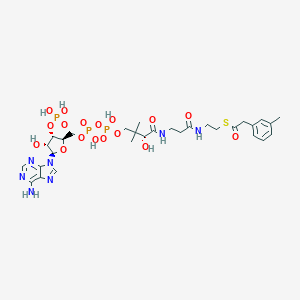
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)